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Compound of Interest

Compound Name: JH-X-119-01

Cat. No.: B15606531

An In-depth Technical Guide on the Selectivity Profile of JH-X-119-01, a Covalent IRAK1
Inhibitor

This document provides a comprehensive overview of the selectivity profile of JH-X-119-01, a
potent and selective covalent inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1).
The information is intended for researchers, scientists, and professionals in the field of drug
development.

Executive Summary

JH-X-119-01 is a covalent inhibitor that demonstrates high potency for IRAK1 and exceptional
selectivity across the human kinome. It was developed to overcome the off-target effects of
previous IRAK1 inhibitors, particularly the inhibition of JINK kinases.[1][2] JH-X-119-01 inhibits
IRAK1 with a low nanomolar potency by forming an irreversible covalent bond, primarily at
cysteine residue C302.[1][3][4] Extensive kinome profiling reveals a very clean selectivity
profile, with significant off-target activity observed for only two other kinases, YSK4 and MEKS.
[1][2][3] Its high selectivity for IRAK1 over the closely related IRAK4 makes it a valuable tool for
studying IRAK1-specific signaling and a promising candidate for therapeutic development,
particularly in the context of MYD88-mutated B-cell lymphomas.[1][3][5]

Quantitative Selectivity Profile

The inhibitory activity of JH-X-119-01 has been quantified against its primary target, IRAK1, its
closely related family member, IRAK4, and a broad panel of kinases through kinome scanning.
The results highlight its potent and selective nature.
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On-Target Potency

JH-X-119-01 demonstrates potent inhibition of IRAK1 in biochemical assays.

Kinase IC50 (nM) Notes

Apparent biochemical IC50.[1]
[31[51[6]

IRAK1 9-93

Selectivity Against IRAK4

A key feature of JH-X-119-01 is its remarkable selectivity for IRAK1 over IRAK4, another key
kinase in the Myddosome signaling complex.

Kinase Inhibition Concentration

IRAK4 No inhibition observed Up to 10 uM

Source:[1][2]13][5][6]

Off-Target Kinase Profile

Kinome-wide screening provides a comprehensive view of the inhibitor's selectivity. JH-X-119-
01 exhibits a highly selective profile with minimal off-target interactions.

Parameter Value Concentration Notes

This score indicates

that only a very small
S(10) =0.01 1uM fraction of the tested

kinome is inhibited.[1]

[2]

KINOMEScan

Selectivity Score

The primary off-target kinases identified are YSK4 and MEKS.
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Off-Target Kinase IC50 (nM) Notes

Binding is likely reversible as
YSK4 lacks a cysteine residue
analogous to IRAK1's C302.[1]

[2][6]

YSKA4 57

Inhibition was observed, but a
biochemical assay to

MEK3 Not Determined determine the IC50 was not
commercially available at the
time of the study.[1][2]

Mechanism of Action

JH-X-119-01 acts as a covalent inhibitor. Mass spectrometry studies confirmed that it
irreversibly binds to IRAK1.[3][5] Further analysis using nanoflow liquid chromatography-
tandem mass spectrometry (LC-MS/MS) identified the specific binding site, revealing that JH-
X-119-01 preferentially labels cysteine 302 (C302) over C307, with a labeling ratio of
approximately 95% to 5%.[1][2]

Signaling Pathway and Experimental Workflow
IRAK1 Signaling Pathway

IRAK1 is a critical serine/threonine kinase in the signaling pathways initiated by Toll-like
receptors (TLRs) and Interleukin-1 receptors (IL-1R).[4][7] Upon ligand binding, these receptors
recruit the adaptor protein MyD88, which in turn recruits IRAK4 and IRAK1, forming a complex
known as the Myddosome.[8][9] IRAK4 phosphorylates and activates IRAK1.[9] Activated
IRAK1 then dissociates from the complex and interacts with TRAF6, leading to the activation of
downstream pathways, including NF-kB and MAPK, which drive inflammatory responses.[8][10]
[11]
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Figure 1: Simplified IRAK1 signaling pathway and the point of inhibition by JH-X-119-01.
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Experimental Workflow for Selectivity Profiling

The characterization of JH-X-119-01's selectivity involved a multi-step process, starting with
specific biochemical assays and progressing to broad kinome screening and mechanistic
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Click to download full resolution via product page
Figure 2: Workflow for characterizing the selectivity profile of JH-X-119-01.

Experimental Protocols

While the source documents do not provide exhaustive, step-by-step protocols, the
methodologies can be summarized based on standard practices in kinase inhibitor profiling.

Biochemical IC50 Determination

The apparent IC50 values for IRAK1 and YSK4 were determined using biochemical assays. A

typical kinase activity assay involves:
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e Reagents: Recombinant human kinase (e.g., IRAK1), a suitable peptide or protein substrate,
and ATP.

e Procedure: The inhibitor (JH-X-119-01) is serially diluted and incubated with the kinase
enzyme. The kinase reaction is initiated by adding ATP and the substrate.

o Detection: After a fixed incubation period, the reaction is stopped, and the amount of
phosphorylated substrate is quantified. This is often done using methods like ADP-Glo,
LanthaScreen, or radiometric assays that measure the incorporation of radiolabeled
phosphate from [y-32P]ATP.

o Analysis: The percentage of kinase inhibition relative to a DMSO control is plotted against
the inhibitor concentration. A dose-response curve is fitted using non-linear regression to
calculate the IC50 value.

KINOMEScan™ Selectivity Profiling

The exceptional kinome selectivity was measured using a KINOMEScan assay.[1] This
competition binding assay is performed as follows:

e Principle: An immobilized active-site directed ligand (probe) is prepared for each kinase to be
tested. The test compound (JH-X-119-01) is incubated at a fixed concentration (e.g., 1 M)
with the kinases and the immobilized ligand.

o Procedure: If the test compound binds to a kinase, it prevents that kinase from binding to the
immobilized ligand.

» Detection: The amount of kinase bound to the immobilized ligand is quantified, typically using
guantitative PCR (qPCR) for a DNA tag conjugated to each kinase. A low signal indicates
strong binding of the test compound.

e Analysis: Results are often reported as percent of control, where the DMSO control
represents 100% binding. The S-score (e.g., S(10) at 1 uM) is a quantitative measure of
selectivity, calculated by dividing the number of kinases bound with high affinity by the total
number of kinases tested. A lower S-score indicates higher selectivity.[1][2]

Mass Spectrometry for Covalent Labeling
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The covalent modification of IRAK1 by JH-X-119-01 was confirmed using liquid
chromatography-mass spectrometry (LC-MS).[1]

« Intact Protein Analysis: Recombinant IRAK1 protein is incubated with either DMSO (control)
or JH-X-119-01. The resulting protein samples are analyzed by LC-MS. A mass shift in the
inhibitor-treated sample corresponding to the molecular weight of JH-X-119-01 confirms
covalent labeling.

o Peptide Mapping (LC-MS/MS): To identify the specific amino acid residue labeled, the protein
is digested into smaller peptides using an enzyme like trypsin. The resulting peptide mixture
is analyzed by nanoflow LC-MS/MS. The fragmentation spectra of the modified peptide are
analyzed to pinpoint the exact site of covalent attachment (e.g., C302).[1][2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15606531#jh-x-119-01-irakl1-inhibitor-selectivity-
profile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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